5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Description
Scientific Research Applications
Antitumor Activities
Research has shown that compounds similar to 5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exhibit notable antitumor activities. For instance, studies on related compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have demonstrated promising results in combating tumor growth, highlighting the potential of these compounds in cancer treatment (Xin, 2012).
Antibacterial Properties
Compounds structurally akin to 5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their antibacterial activities. Studies have found that certain derivatives, such as those synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, showed antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Antiproliferative Activity
Research on similar pyrazole derivatives has revealed significant antiproliferative activity against human cancer cell lines. For example, derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have shown promising cytotoxic activity against liver, breast, and colon carcinoma cell lines, indicating the potential of these compounds in cancer therapy (Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Mechanistic Evaluation and DFT Calculations
Studies involving benzenesulfonamide derivatives, which are structurally related to the compound , have included molecular docking and Density Functional Theory (DFT) calculations. These studies provide a deeper understanding of the interactions at the molecular level, which is crucial for the development of compounds with targeted biological activities (Fahim & Shalaby, 2019).
Crystal Structure and Analysis
The crystal structure of related compounds, such as 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, has been characterized using various techniques. Understanding the crystal structure is essential for predicting and optimizing the biological activities of these compounds (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
Chemiluminescence Studies
Research on sulfanyl-substituted dioxetanes, which are related to the compound , has explored their base-induced chemiluminescence. Such studies are significant in the development of new chemiluminescent materials for various applications, including biological assays (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
properties
IUPAC Name |
5-(3-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c1-10-16(17(25)22-15-7-6-12(20)9-14(15)21)18(24(2)23-10)26-13-5-3-4-11(19)8-13/h3-9H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYROOYWMTJBALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide |
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